molecular formula C17H20O4 B11053416 Prop-2-en-1-yl 4-hydroxy-4-methyl-2-oxo-6-phenylcyclohexanecarboxylate

Prop-2-en-1-yl 4-hydroxy-4-methyl-2-oxo-6-phenylcyclohexanecarboxylate

Cat. No. B11053416
M. Wt: 288.34 g/mol
InChI Key: QWNMDOMUHSIIFH-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 4-hydroxy-4-methyl-2-oxo-6-phenylcyclohexanecarboxylate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclohexane ring with multiple functional groups, including a hydroxy group, a methyl group, an oxo group, and a phenyl group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl 4-hydroxy-4-methyl-2-oxo-6-phenylcyclohexanecarboxylate typically involves multi-step organic reactions. One common method is the Claisen-Schmidt condensation reaction, which involves the condensation of an aldehyde with a ketone in the presence of a base to form a chalcone intermediate. This intermediate can then undergo further reactions, such as cyclization and esterification, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 4-hydroxy-4-methyl-2-oxo-6-phenylcyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo group can be reduced to form an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Prop-2-en-1-yl 4-hydroxy-4-methyl-2-oxo-6-phenylcyclohexanecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 4-hydroxy-4-methyl-2-oxo-6-phenylcyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prop-2-en-1-yl 4-hydroxy-4-methyl-2-oxo-6-phenylcyclohexanecarboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for various modifications, making it a valuable compound for research and industrial purposes.

properties

Molecular Formula

C17H20O4

Molecular Weight

288.34 g/mol

IUPAC Name

prop-2-enyl 4-hydroxy-4-methyl-2-oxo-6-phenylcyclohexane-1-carboxylate

InChI

InChI=1S/C17H20O4/c1-3-9-21-16(19)15-13(12-7-5-4-6-8-12)10-17(2,20)11-14(15)18/h3-8,13,15,20H,1,9-11H2,2H3

InChI Key

QWNMDOMUHSIIFH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(C(=O)C1)C(=O)OCC=C)C2=CC=CC=C2)O

Origin of Product

United States

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